Polycavernoside A
Description
Properties
Molecular Formula |
C43H68O15 |
|---|---|
Molecular Weight |
825 g/mol |
IUPAC Name |
(1S,4R,5R,7R,9R,13S,14S,15S)-4-hydroxy-15-[(2S,3R,4S,5R)-4-[(2S,3S,4R,5R,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-3,5-dimethoxyoxan-2-yl]oxy-5,8,8,14-tetramethyl-9-[(1E,3E,5E)-7-methylocta-1,3,5-trienyl]-10,17,18-trioxatricyclo[11.3.1.14,7]octadecane-3,11-dione |
InChI |
InChI=1S/C43H68O15/c1-23(2)16-14-12-13-15-17-32-42(6,7)33-18-24(3)43(47,58-33)31(44)20-27-19-28(25(4)29(54-27)21-34(45)56-32)55-40-38(50-10)36(30(48-8)22-52-40)57-41-39(51-11)37(49-9)35(46)26(5)53-41/h12-17,23-30,32-33,35-41,46-47H,18-22H2,1-11H3/b13-12+,16-14+,17-15+/t24-,25-,26+,27+,28+,29+,30-,32-,33-,35-,36+,37-,38-,39+,40+,41+,43-/m1/s1 |
InChI Key |
PROVIGGULHVYCI-ADEFIFETSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2C([C@H](OC(=O)C[C@H]3[C@@H]([C@H](C[C@H](O3)CC(=O)[C@@]1(O2)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)OC)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)OC)OC)OC)C)/C=C/C=C/C=C/C(C)C)(C)C |
Canonical SMILES |
CC1CC2C(C(OC(=O)CC3C(C(CC(O3)CC(=O)C1(O2)O)OC4C(C(C(CO4)OC)OC5C(C(C(C(O5)C)O)OC)OC)OC)C)C=CC=CC=CC(C)C)(C)C |
Synonyms |
polycavernoside A polycavernoside-A |
Origin of Product |
United States |
Discovery, Isolation, and Source Organism Studies
Geographical and Ecological Context of Initial Discovery
Polycavernoside A was first identified in the early 1990s following a food poisoning incident in Guam. beilstein-journals.orgnih.gov The source of the poisoning was traced to the consumption of the red alga Polycavernosa tsudai (also known as Gracilaria edulis), a species traditionally considered edible. researchgate.netnih.govacs.orgjst.go.jp This unexpected toxicity highlighted a significant public health concern and spurred scientific inquiry into the causative agent. Subsequent fatal food poisonings in the Philippines were also linked to the ingestion of Gracilaria edulis contaminated with this compound. beilstein-journals.orgresearchgate.net The geographical distribution of these incidents in the Western Pacific suggested a regional environmental factor was at play. researchgate.net Later, the discovery of a new analog, Polycavernoside D, in a Caribbean cyanobacterial collection indicated that the geographical range of this toxin family might be broader than initially realized, extending to the Atlantic Ocean. researchgate.netwalisongo.ac.id
Taxonomic Classification of Original and Re-evaluated Source Organism(s) (e.g., Red Algae vs. Cyanobacteria)
Further research and structural comparisons with other known marine natural products led to the hypothesis that the true producer of polycavernosides was likely a microbial symbiont, possibly a cyanobacterium, living on or within the red alga. researchgate.netresearchgate.net This hypothesis was significantly strengthened by the isolation of Polycavernoside D from a marine cyanobacterium of the genus Okeania (family Oscillatoriaceae). researchgate.netmdpi.comresearchgate.net The structural similarities between the polycavernosides and other cyanobacterial metabolites, such as cyanolide A and lyngbyaloside, provided further compelling evidence for a cyanobacterial origin. walisongo.ac.id The isolation of another new analog, Polycavernoside E, from a marine Okeania sp. cyanobacterium from Okinawa, Japan, provided additional confirmation that these toxins are biosynthesized by cyanobacteria, not the red algae they inhabit. beilstein-journals.orgnih.govresearchgate.net The genus Moorea, which is morphologically similar to Lyngbya and also known for producing a rich diversity of secondary metabolites, has been identified as a related and significant source of bioactive compounds. nih.govnih.gov
Advancements in Isolation and Purification Methodologies for Polycavernosides
The initial isolation of this compound from the red alga Polycavernosa tsudai was a challenging process due to the compound's low abundance. walisongo.ac.id The methodologies have since evolved, particularly with the identification of cyanobacteria as the true source.
Modern isolation techniques for polycavernoside analogs from cyanobacterial biomass typically involve the following steps:
Extraction: The dried biomass is extracted with a solvent mixture, commonly dichloromethane (B109758) and methanol, to obtain a crude lipophilic extract. amazonaws.com
Chromatographic Fractionation: The crude extract is then subjected to various chromatographic techniques to separate the complex mixture of compounds. This often starts with vacuum-liquid chromatography (VLC) to yield several primary fractions. walisongo.ac.idamazonaws.com
Bioassay-Guided Fractionation: The resulting fractions are often screened for biological activity, such as cytotoxicity against cancer cell lines, to guide the purification process toward the most potent compounds. walisongo.ac.idamazonaws.com
Solid-Phase Extraction (SPE): Active fractions are further purified using solid-phase extraction, often with a C18-bonded silica (B1680970) stationary phase. walisongo.ac.idamazonaws.com
High-Performance Liquid Chromatography (HPLC): The final purification step to obtain pure polycavernoside analogs is typically achieved through reversed-phase high-performance liquid chromatography (RP-HPLC). beilstein-journals.orgnih.govamazonaws.com
The isolation of Polycavernoside E, for instance, involved partitioning the wet cyanobacterial biomass between ethyl acetate (B1210297) and water, followed by further partitioning of the organic fraction and a series of chromatographic steps including reversed-phase column chromatography and repeated RP-HPLC. beilstein-journals.orgnih.gov
Challenges and Strategies in Obtaining Sufficient Material for Comprehensive Research
A significant hurdle in the study of this compound and its analogs has been the extremely limited supply from natural sources. researchgate.netacs.org The initial isolation from the red alga yielded a minuscule amount, on the order of 0.00002% of the dry weight. walisongo.ac.id This scarcity has severely hampered comprehensive biological and pharmacological studies. researchgate.netacs.org
Biosynthetic Pathways and Precursor Incorporation Studies
Proposed Biosynthetic Origins and Precursors of the Macrolide Core
The aglycone, or macrolide core, of Polycavernoside A is classified as a polyketide. nih.govrsc.org Polyketides are a major family of natural products biosynthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov The fundamental building blocks for the this compound macrolide core are proposed to be simple acyl-Coenzyme A (CoA) precursors. nih.govrsc.org
The biosynthesis is thought to proceed via a Type I PKS system, an enzymatic assembly line that sequentially condenses these small carboxylic acid-derived units to build the complex carbon skeleton. nih.govyoutube.com This process involves the decarboxylative condensation of a malonic thioester derivative, such as malonyl-CoA or methylmalonyl-CoA, with a growing polyketide chain. youtube.com The structural features of this compound, including its methyl branches, suggest the incorporation of propionyl-CoA (via methylmalonyl-CoA) in addition to acetyl-CoA (via malonyl-CoA) during the assembly process. nih.govresearchgate.net
Role of Marine Cyanobacteria in Polycavernoside Biosynthesis
This compound was first isolated from the red alga Polycavernosa tsudai (also known as Gracilaria edulis), which was implicated in a fatal food poisoning incident. mdpi.comacs.org However, subsequent research has provided compelling evidence that the true biosynthetic producers are marine cyanobacteria. researchgate.netacs.org This reassignment of the producing organism is based on several key findings.
Firstly, repeated attempts to reisolate polycavernosides from the red alga were unsuccessful, and the compounds were present in extremely low concentrations in the original algal source. acs.orgresearchgate.net Secondly, the complex structure of this compound, featuring a macrolide skeleton, a polyene tail, and distinct glycosylation, bears a strong resemblance to other known metabolites produced by marine cyanobacteria, such as cyanolide A and lyngbyaloside. acs.org
The most definitive evidence came from the isolation of new polycavernoside analogues, including Polycavernoside D and Polycavernoside E, directly from samples of the marine cyanobacterium Okeania sp. acs.orgresearchgate.netacs.orgresearchgate.net The isolation of these closely related compounds from a cyanobacterium strongly indicates that it possesses the genetic and enzymatic machinery for polycavernoside biosynthesis and that the alga likely accumulates the toxins through its diet or an associated symbiotic relationship. researchgate.netacs.org The discovery of a polycavernoside from a Caribbean cyanobacterial collection also suggests a broader environmental distribution than initially realized. acs.orgresearchgate.net
Hypothetical Enzymatic Machinery Involved in Polycavernoside Elaboration
The biosynthesis of the this compound macrolide is hypothesized to be carried out by a modular Type I polyketide synthase (PKS). nih.govnih.gov These PKS systems function as enzymatic assembly lines where each module is responsible for one cycle of chain extension and subsequent modification of the polyketide backbone. youtube.com The growing molecule is tethered to an acyl carrier protein (ACP) domain and passed between modules. youtube.com
The elaboration of the this compound core would involve a series of enzymatic domains within these PKS modules. Following the complete assembly of the polyketide chain, a terminal thioesterase (TE) domain is responsible for cleaving the molecule from the PKS machinery and catalyzing the macrocyclization to form the characteristic lactone ring. youtube.comsyr.edu The subsequent attachment of the L-fucosyl-D-xylose disaccharide moiety is performed by specialized glycosyltransferase enzymes, which recognize the macrolide aglycone and the activated sugar donors. nih.gov
| Domain | Name | Function |
| AT | Acyltransferase | Selects the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) and loads it onto the ACP domain. |
| KS | Ketosynthase | Catalyzes the Claisen condensation reaction, extending the polyketide chain by two or three carbons. |
| KR | Ketoreductase | Reduces the β-keto group formed during condensation to a hydroxyl group. |
| DH | Dehydratase | Eliminates water from the β-hydroxy group, forming a double bond. |
| ER | Enoylreductase | Reduces the double bond to a saturated carbon-carbon bond. |
| ACP | Acyl Carrier Protein | Tethers the growing polyketide chain via a thioester linkage and shuttles it between enzymatic domains. |
| TE | Thioesterase | Cleaves the completed polyketide chain from the ACP and catalyzes intramolecular lactonization to form the macrolide ring. |
Strategies for Biosynthetic Pathway Elucidation
Elucidating the precise biosynthetic pathway of complex natural products like this compound requires a combination of advanced techniques. syr.edu Key strategies include isotope labeling experiments and genetic studies.
Isotope Labeling: This classic technique involves feeding the producing organism, in this case, the Okeania sp. cyanobacterium, with precursors labeled with stable isotopes (e.g., ¹³C or ¹⁵N). nih.gov For example, stable isotope-labeled amino acids (SILAAs) or simple precursors like [1-¹³C]acetate or [¹³C-methyl]methionine can be introduced into the culture media. nih.govscispace.com The resulting this compound is then isolated, and its isotopic labeling pattern is analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry (MS). nih.gov This analysis reveals which atoms from the precursor were incorporated into the final structure, confirming the building blocks and shedding light on the sequence of their assembly. Combining isotope labeling with MS/MS-based molecular networking can be particularly powerful for identifying related metabolites and pathway intermediates. nih.gov
Genetic Studies and Precursor-Directed Biosynthesis: With the identification of the cyanobacterial producer, modern genetic approaches are now feasible. This involves sequencing the genome of the Okeania sp. to identify the polycavernoside biosynthetic gene cluster (BGC). Once identified, genes encoding the PKS and tailoring enzymes can be inactivated or heterologously expressed in a more tractable host organism to confirm their function. nih.gov Another powerful method is "precursor-directed biosynthesis," where synthetic analogs of natural biosynthetic intermediates are introduced to a mutant strain that is blocked in an early pathway step. syr.edunih.gov The downstream enzymes in the pathway may accept this synthetic precursor, leading to the production of novel, "unnatural" polycavernoside analogs, which simultaneously confirms the function of the enzymes and generates new chemical diversity. nih.gov
Biological Activities and Molecular Mechanisms of Action Preclinical Focus
In Vitro Biological Activities
Polycavernoside A and its analogs have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines. These effects highlight its potential as a lead compound for anticancer research. The analog Polycavernoside D, for instance, has shown dose-dependent cytotoxicity against the H-460 human lung cancer cell line. mdpi.comsemanticscholar.orgmdpi.com Studies on related marine macrolides from cyanobacteria further underscore the potent cytotoxic nature of this class of compounds. mdpi.commdpi.commdpi.com For example, veraguamide A exhibited potent cytotoxicity to H-460 cells with a lethal dose (LD50) of 141 nM. acs.org
The table below summarizes the reported cytotoxic activities of Polycavernoside D and other related cyanobacterial macrolides against various cell lines.
| Compound | Cell Line | Activity Type | Measurement | Value | Reference(s) |
| Polycavernoside D | H-460 (Human Lung Cancer) | Cytotoxicity | EC₅₀ | 2.5 µM | mdpi.comsemanticscholar.orgmdpi.com |
| Veraguamide A | H-460 (Human Lung Cancer) | Cytotoxicity | LD₅₀ | 141 nM | acs.org |
| Lyngbyabellin N | HCT116 (Colon Cancer) | Cytotoxicity | IC₅₀ | 40.9 nM | mdpi.com |
| Biselyngbyaside E | HeLa (Cervical Cancer) | Cytotoxicity | IC₅₀ | 0.19 µM | mdpi.com |
| Biselyngbyaside E | HL60 (Leukemia) | Cytotoxicity | IC₅₀ | 0.071 µM | mdpi.com |
| Caylobolide B | HT29 (Colorectal Adenocarcinoma) | Cytotoxicity | IC₅₀ | 4.5 µM | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Apoptosis, or programmed cell death, is a critical mechanism by which many cytotoxic agents exert their anticancer effects. While some related marine natural products are known to be potent inducers of apoptosis, direct experimental evidence detailing this mechanism for this compound is not extensively reported in the current scientific literature. For example, smenothiazoles, which are structurally related peptide/polyketides, have been shown to selectively induce apoptosis in some cancer cell lines. rsc.orgrsc.org Similarly, biselyngbyolide A, another macrolide from the marine cyanobacterium Lyngbya sp., demonstrates strong apoptosis-inducing activity in HeLa S3 and HL60 cells. mdpi.com These findings suggest that a potential mechanism of action for this compound could involve the activation of apoptotic pathways; however, specific studies confirming this hypothesis and identifying the molecular components, such as the activation of specific caspases or modulation of the Bcl-2 family of proteins, are needed.
The cell cycle is a series of events that leads to cell division and replication, and its dysregulation is a hallmark of cancer. Perturbation of the cell cycle, leading to arrest at specific checkpoints, is a common mechanism of action for antiproliferative compounds. While direct studies on this compound are limited, research on related cyanobacterial macrolides indicates that interference with cell cycle progression is a plausible mechanism. For instance, the polyketide nuiapolide, isolated from Okeania plumata, was found to trigger a significant G2/M phase shift in the cell cycle of cancerous T lymphocytes. mdpi.comtaylorandfrancis.com Another related compound, lyngbyabellin B, has been shown to arrest Burkitt lymphoma cells in the G2/M phase. researchgate.net In contrast, smenothiazoles were reported to induce apoptosis via cell cycle blockage in the G0/G1 phase. rsc.org These findings suggest that compounds structurally similar to this compound can disrupt cell cycle progression, leading to a halt in proliferation.
A key aspect of this compound's molecular mechanism appears to be its ability to disrupt ion homeostasis and cellular signaling. Research on a synthetic analog of this compound revealed that it induces membrane depolarization and a subsequent increase in cytosolic calcium levels in human neuroblastoma cells. researchgate.net This influx of calcium is a critical signaling event that can trigger various downstream cellular processes. The study further suggested that this effect is not mediated by L-type voltage-gated calcium channels or muscarinic receptors, indicating a distinct mechanism of action on the cell membrane. researchgate.net Disruption of calcium signaling is a known trigger for cytotoxicity and other cellular responses.
The table below details the observed effects of a this compound analog on intracellular signaling in neuroblastoma cells.
| Compound | Cell Line | Effect | Mechanism | Reference(s) |
| This compound (synthetic analog) | Human Neuroblastoma | Membrane Depolarization | Induced by extracellular calcium entry | researchgate.net |
| This compound (synthetic analog) | Human Neuroblastoma | Increased Cytosolic Calcium | Triggered by toxin; not via L-type Ca²⁺ channels or muscarinic receptors | researchgate.net |
This table is interactive. Click on the headers to sort the data.
The ability of natural products to inhibit or activate specific enzymes is a common mechanism for their biological activity. However, there is a notable lack of specific data in the published literature regarding the enzyme inhibition or activation profile of this compound. While some marine macrolides have been identified as potent enzyme inhibitors—for instance, Spirastrellolide A is an inhibitor of protein phosphatase 2A and other cyanobacterial metabolites act as protease inhibitors—no specific enzymatic target for this compound has been formally identified. mdpi.comdntb.gov.ua General toxic effects of some natural compounds can be linked to enzyme inhibition, but a detailed profile for this compound remains an area for future investigation. nih.gov
The immune system plays a crucial role in defending against pathogens and cancer. Some natural polysaccharides and macrolides have been shown to modulate immune responses. nih.gov For example, a macrolide glycoside named moorenaside, isolated from a marine cyanobacterium, was found to exhibit anti-inflammatory activity by inhibiting the production of nitric oxide in lipopolysaccharide-treated macrophages through activation of the Keap1/Nrf2 pathway. nih.gov Other algal polysaccharides, such as ulvans, have been reported to stimulate macrophages. nih.govmkjc.in Despite these findings in related classes of compounds, there is currently a lack of preclinical studies specifically investigating the immunomodulatory effects of this compound on immune cells like macrophages, lymphocytes, or its influence on cytokine production.
Anti-inflammatory Pathways
While direct and extensive research on the anti-inflammatory pathways of this compound is limited, studies on structurally related compounds and the general class of marine macrolides provide some insights. A related compound, Moorenaside, which shares structural similarities with polycavernosides, has been shown to exhibit anti-inflammatory effects. researchgate.netacs.org
Moorenaside's anti-inflammatory activity is linked to its ability to activate the Keap1/Nrf2-antioxidant response element (ARE) pathway. acs.org This pathway is a crucial cytoprotective mechanism against oxidative stress and plays a role in regulating inflammation. acs.org In a common model for inflammation using LPS-induced mouse macrophages (RAW264.7 cells), Moorenaside was found to upregulate Nqo1, a target gene of Nrf2, and downregulate iNos, a target gene of the pro-inflammatory NF-κB pathway. researchgate.netacs.org This resulted in a significant reduction of nitric oxide (NO) levels, a key inflammatory mediator. researchgate.netacs.org
Given the established crosstalk between the Nrf2 and NF-κB pathways, it is plausible that this compound could exert anti-inflammatory effects through similar mechanisms. researchgate.netacs.org The presence of an α,β-unsaturated carbonyl system in Moorenaside, a feature also found in other related macrolides like aurisides, is thought to be important for its activity on the Keap1/Nrf2 signaling pathway. researchgate.netacs.org Further investigation is needed to determine if this compound possesses a similar structural motif and engages these anti-inflammatory pathways.
Antimicrobial/Antifungal Efficacy
There is a lack of specific studies detailing the antimicrobial or antifungal efficacy of purified this compound. However, the broader class of marine cyanobacterial secondary metabolites, from which polycavernosides are now believed to originate, is a rich source of compounds with significant anti-infective properties. researchgate.net Marine cyanobacteria produce a diverse array of specialized molecules with antibacterial, antifungal, antiviral, and antiprotozoal activities. researchgate.net
For instance, Polycavernoside E, another analog, has demonstrated moderate growth-inhibitory activity against Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis, with an IC50 of 9.9 μM. researchgate.net While this points to the potential of polycavernoside compounds in targeting eukaryotic pathogens, it does not directly confirm broad-spectrum antibacterial or antifungal action.
The general antimicrobial potential of polyphenols, a broad class of natural compounds, is well-documented. mdpi.comnih.govnih.gov These compounds can act against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.comnih.gov Their mechanisms of action are varied and can include disrupting microbial cell membranes, interfering with metabolic pathways, and damaging proteins and nucleic acids. mdpi.com Although this compound is a macrolide glycoside and not a polyphenol, the extensive investigation into the antimicrobial properties of other marine natural products suggests that polycavernosides warrant further investigation in this area.
Neurotoxic Activity and Impact on Excitable Cells
This compound is recognized primarily for its potent neurotoxicity. researchgate.net This was tragically highlighted by incidents of fatal food poisoning following the consumption of the red alga Gracilaria edulis (also known as Polycavernosa tsudai), which was later found to contain this compound. researchgate.netnih.gov
Studies on a synthetic analog of this compound have provided the first insights into its mode of action on excitable cells, specifically human neuroblastoma cells. nih.gov Research has shown that this analog induces membrane depolarization and an increase in cytosolic calcium levels. nih.gov This suggests that this compound triggers an initial influx of extracellular calcium. nih.gov This effect does not appear to be mediated by L-type voltage-gated calcium channels or the activation of muscarinic receptors. nih.gov The depolarization of the cell membrane is considered to be a consequence of this calcium entry. nih.gov
The disruption of ion homeostasis is a key element in the neurotoxic effects of many marine toxins. nih.gov These toxins often interfere with nerve impulse transmission by targeting ion channels in the membranes of nerve cells. nih.govresearchgate.net The action of the this compound analog on neuroblastoma cells aligns with this general mechanism of neurotoxicity. nih.gov
Table 1: Effects of a this compound Analog on Human Neuroblastoma Cells
| Parameter Measured | Observed Effect | Reference |
|---|---|---|
| Membrane Potential | Depolarization | nih.gov |
| Intracellular Calcium | Increased cytosolic levels | nih.gov |
In Vivo Efficacy in Experimental Animal Models of Disease (e.g., mouse bioassay)
The primary in vivo application of animal models in the context of this compound has been the mouse bioassay for toxicity assessment, rather than for evaluating therapeutic efficacy. researchgate.net
Experimental Design and Model Systems Selection
The mouse bioassay has been a critical tool for identifying and isolating this compound from toxic samples of the red alga Gracilaria edulis. researchgate.net In these studies, extracts from the alga are processed and semipurified, with the toxicity of the resulting fractions being monitored through intraperitoneal injection into mice. researchgate.net The selection of the mouse as a model system is common in preclinical toxicology and efficacy studies due to their physiological similarities to humans, relatively low cost, and ease of handling. uns.edu.arccac.caresearchgate.net
The design of such experiments typically involves administering different fractions of the algal extract to groups of mice and observing for toxic effects, including mortality. researchgate.net This allows researchers to identify the most toxic fractions for further chemical analysis to isolate the causative agent. researchgate.net
For future efficacy studies, the selection of an appropriate animal model would be crucial and would depend on the specific therapeutic area being investigated. uns.edu.arnih.gov The design would need to include clear, testable hypotheses and well-defined control groups. uns.edu.arnih.gov
Assessment of Efficacy Biomarkers
Currently, there is no established research on the use of efficacy biomarkers for this compound in a therapeutic context. Biomarkers are measurable indicators that can reflect a biological process, disease state, or response to a treatment. drugtargetreview.com
In the context of the neurotoxic effects of this compound, potential biomarkers could include measures of neuronal damage or changes in the levels of specific neurotransmitters. However, such studies have not been reported.
For any future therapeutic application, the identification and validation of relevant biomarkers would be an essential step. drugtargetreview.comreumatologiaclinica.org These could be molecular, cellular, or imaging biomarkers that provide a quantitative measure of the compound's effect on the disease process. drugtargetreview.comreumatologiaclinica.org The selection of biomarkers would be guided by the proposed mechanism of action and the pathophysiology of the disease being targeted. drugtargetreview.com
Pharmacodynamic Studies in Animal Models
Pharmacodynamics is the study of what a drug does to the body, including its biochemical, physiological, and molecular effects. bioagilytix.commsdmanuals.com While comprehensive pharmacodynamic studies for this compound are not available, the existing research on its neurotoxic effects provides some initial pharmacodynamic information.
The observable effects in mice following administration of toxic extracts containing this compound, such as lethality, represent a primary pharmacodynamic endpoint. researchgate.net The estimated LD99 for this compound in mice has been determined to be in the range of 200-400 mg/kg. researchgate.net
Future preclinical pharmacodynamic studies in animal models would be necessary to understand the relationship between the dose of this compound and its biological effect, whether therapeutic or toxic. msdmanuals.comdukecancerinstitute.org Such studies would involve measuring the compound's effects on specific physiological or biochemical parameters over a range of doses to establish a dose-response relationship. dukecancerinstitute.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Polycavernoside B |
| Polycavernoside D |
| Polycavernoside E |
| Moorenaside |
| Aurisides |
| Nitric Oxide |
| Debromoaplysiatoxin |
| Aplysiatoxin |
| Dolastatin 19 |
| Callipeltosides |
| Nifedipine |
Mechanistic Investigations at the Molecular Level
The precise molecular mechanisms underpinning the biological activities of this compound remain an area of active investigation. Due to the compound's potent toxicity and limited availability from natural sources, much of the current understanding is derived from studies on synthetic analogs. These preclinical investigations have begun to shed light on the toxin's cellular effects, although a definitive molecular target has yet to be conclusively identified.
Target Identification and Validation Methodologies
As of now, the specific molecular target of this compound has not been fully characterized. frontiersin.orgresearchgate.net The primary approach to understanding its mechanism has been through phenotypic screening, observing the physiological and cellular responses elicited by the compound or its synthetic derivatives.
A key study in this area utilized a synthetic analog of this compound to probe its effects on human neuroblastoma cells. frontiersin.orgzu.edu.pk The methodologies employed in this research provide a foundational framework for understanding the toxin's mode of action and are detailed below:
Cell Culture: Human neuroblastoma cell lines, such as BE(2)-M17, have been used as an in vitro model system. revvity.com These cells are relevant for studying neurotoxins due to their excitable nature and expression of various ion channels and receptors.
Membrane Potential Assays: Changes in membrane potential were monitored using the potentiometric fluorescent dye bis-oxonol. frontiersin.orgzu.edu.pk This method allows for the detection of depolarization or hyperpolarization of the cell membrane in response to the toxin.
Intracellular Calcium Measurement: The fluorescent indicator fura-2 (B149405) was employed to measure variations in intracellular calcium concentrations ([Ca2+]i). frontiersin.orgzu.edu.pk This technique enables researchers to track the influx of calcium from extracellular sources or its release from intracellular stores.
Actin Cytoskeleton Analysis: The integrity and organization of the actin cytoskeleton were assessed using fluorescently labeled phalloidin. frontiersin.orgzu.edu.pkrsc.org Phalloidin binds specifically to F-actin, allowing for the visualization of actin filaments within the cell.
While these methods have provided initial insights, more advanced target deconvolution techniques have not yet been reported in the literature for this compound. Such approaches, including chemical proteomics and affinity-based probe methods, would be invaluable in definitively identifying its direct binding partners. mdpi.comuni-potsdam.deresearchgate.netnih.gov
Ligand-Receptor Interactions and Binding Profiles
Currently, there is no published data detailing the specific ligand-receptor interactions or binding profiles for this compound. The molecular receptor for this potent toxin remains unidentified. Studies have, however, ruled out certain interactions. For instance, investigations with a synthetic analog on human neuroblastoma cells have suggested that the observed effects are not mediated through L-type voltage-gated calcium channels or muscarinic receptors. frontiersin.orgzu.edu.pk The use of nifedipine, a blocker of L-type voltage-gated calcium channels, did not inhibit the calcium increase induced by the this compound analog. revvity.com
Future research utilizing techniques such as radioligand binding assays or surface plasmon resonance could provide quantitative data on binding affinities and kinetics once a target is identified.
Downstream Cellular Responses and Pathway Perturbations
The primary downstream cellular responses observed following exposure to a synthetic analog of this compound are a rapid increase in cytosolic calcium and subsequent membrane depolarization. frontiersin.orgzu.edu.pk
Calcium Influx and Membrane Depolarization:
The prevailing hypothesis is that this compound triggers an initial influx of extracellular calcium into the cytosol. researchgate.netzu.edu.pk This influx is thought to be the primary event leading to membrane depolarization. zu.edu.pk The exact mechanism of this calcium entry is still under investigation, but it does not appear to involve L-type voltage-gated calcium channels. frontiersin.orgrevvity.com The membrane depolarization is therefore considered a secondary effect resulting from the initial surge of intracellular calcium. zu.edu.pk
The sequence of these events can be summarized as follows:
Exposure to this compound analog.
Influx of extracellular Ca2+.
Increase in cytosolic [Ca2+]i.
Depolarization of the cell membrane.
Actin Cytoskeleton:
While the actin cytoskeleton was assayed in studies with the synthetic analog using fluorescent phalloidin, detailed findings of significant alterations have not been extensively reported. frontiersin.orgzu.edu.pkrsc.orgeu-openscreen.eu The profound changes in cell physiology caused by the calcium influx and membrane depolarization could potentially have secondary effects on the actin cytoskeleton, but this has not been established as a primary mechanism of action.
The table below summarizes the key experimental findings from studies on a synthetic analog of this compound.
| Experimental Assay | Methodology | Key Findings | Reference |
| Membrane Potential | Use of bis-oxonol in human neuroblastoma cells. | Induced membrane depolarization. | frontiersin.orgzu.edu.pk |
| Intracellular Calcium | Use of fura-2 in human neuroblastoma cells. | Caused an increase in cytosolic calcium levels. | frontiersin.orgzu.edu.pk |
| Calcium Channel Blockade | Pre-incubation with nifedipine. | Did not block the toxin-induced calcium increase. | frontiersin.orgrevvity.com |
| Actin Cytoskeleton | Staining with fluorescent phalloidin. | Assayed for activity, but specific effects are not detailed. | frontiersin.orgzu.edu.pkrsc.org |
Further research using proteomic and phosphoproteomic approaches is needed to map the broader downstream signaling cascades that may be perturbed by this compound, beyond the initial ionic imbalances.
Structure Activity Relationship Sar Studies
Design and Synthesis of Polycavernoside A Analogues for SAR Elucidation
The significant toxicity and complex structure of this compound have spurred research into the design and synthesis of analogues to pinpoint the structural features responsible for its biological activity. The total synthesis of this compound itself is a major challenge, and these synthetic endeavors provide a platform for creating modified versions of the molecule. tohoku.ac.jp
Researchers have adopted convergent synthesis strategies, which involve preparing different complex fragments of the molecule separately before assembling them. researchgate.net This approach is particularly well-suited for generating analogues, as individual fragments can be modified before being incorporated into the final structure. researchgate.net This modularity allows for the systematic exploration of different parts of the molecule.
Key synthetic efforts have focused on constructing core components of the this compound structure:
The Tetrahydrofuran (B95107) Ring: Methods have been developed for the synthesis of the tetrahydrofuran ring part of this compound. akita-u.ac.jp
The γ-Butyrolactone Subunit: An efficient, linear synthesis of the γ-butyrolactone subunit has been achieved, providing a key building block for creating analogues. researchgate.net
These synthetic achievements enable the creation of a library of related compounds where specific parts of the molecule, such as the glycosidically linked sugar, the macrolide core, or the polyene side chain, are altered. For instance, second-generation analogues of this compound have been synthesized that possess a modified side chain at the C2 position. researchgate.net The availability of these synthetic analogues is indispensable for detailed SAR studies. tohoku.ac.jpresearchgate.net
Impact of Specific Structural Modifications on Biological Activity and Selectivity
By synthesizing and testing various analogues of this compound, researchers have begun to understand the contribution of different structural components to its potent toxicity. oncodesign-services.com The general methodology involves introducing slight structural modifications to the parent compound and then measuring the biological activity of each new analogue. oncodesign-services.com
A pivotal finding from toxicity studies in mice revealed that the aglycone portion of the molecule, in conjunction with the conjugated polyene side chain, is responsible for the fatal toxicity. researchgate.net This indicates that the sugar moiety, while part of the natural structure, is not the primary driver of the compound's lethal effects. The modification of polysaccharides, such as the sugar component of this compound, through methods like sulfation or carboxymethylation, is a known strategy to alter biological activity, but in this case, the aglycone is of primary importance. mdpi.comresearchgate.netnih.gov
The following table summarizes the key findings regarding structural modifications and their impact on the biological activity of this compound.
| Structural Modification | Component Modified | Resulting Impact on Biological Activity | Reference |
| Removal/Modification of the sugar moiety | Glycosylation Site | The aglycone (the non-sugar part) retains the primary toxic properties of the molecule. | researchgate.net |
| Alteration of the conjugated polyene side chain | Aglycone Side Chain | This part of the molecule is critical for the compound's fatal toxicity. | researchgate.net |
| Introduction of a modified side chain at C2 | Macrolide Core | Creates second-generation analogues for further biological evaluation. | researchgate.net |
These findings demonstrate that even small changes to a molecule's structure can lead to significant alterations in its biological activity, including potency and toxicity. oncodesign-services.com
Identification of Key Pharmacophore Elements
A pharmacophore is an abstract concept that describes the essential three-dimensional arrangement of molecular features necessary for a compound to exert a specific biological effect. slideshare.netnih.gov Identifying the pharmacophore is a critical step in understanding how a molecule interacts with its biological target and in designing new, more effective compounds. nih.govzu.edu.pk
Based on the SAR studies of this compound and its analogues, the key pharmacophore elements responsible for its toxicity have been identified. The research strongly indicates that the crucial components are located within the aglycone of the molecule.
The primary elements of the this compound pharmacophore are:
The Aglycone Core: This large, non-sugar portion of the molecule is essential for its toxic action.
The Conjugated Polyene Side Chain: This specific feature of the aglycone is directly implicated in the fatal toxicity of the compound. researchgate.net
The combination of the macrolide aglycone and its attached polyene side chain constitutes the critical pharmacophore responsible for the potent biological activity of this compound. researchgate.net This understanding allows researchers to focus on this specific region of the molecule when designing antagonists or simplified analogues with potentially therapeutic properties.
Computational Approaches in SAR Analysis (e.g., QSAR, Molecular Docking)
In addition to experimental synthesis and testing, computational methods are powerful tools for analyzing structure-activity relationships. uni-bonn.de These approaches can predict the biological activity of new compounds, guide the design of more potent analogues, and provide insight into how a molecule binds to its target receptor. oncodesign-services.comcresset-group.com
Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comrsc.org By calculating molecular descriptors (properties like size, lipophilicity, or electronic characteristics) for a set of molecules with known activities, a predictive model can be built. nih.gov This model can then be used to estimate the activity of newly designed compounds before they are synthesized, saving time and resources. mdpi.com Studies have been undertaken to apply 3D QSAR methods to analogues of this compound, demonstrating the utility of this approach for this class of compounds. ull.es
Molecular Docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a biological target, such as a protein. mdpi.comopenaccessjournals.com By simulating the interaction between the ligand and the receptor's binding site, docking can help to explain the observed biological activity and guide the design of new molecules with improved binding affinity. nih.govmdpi.comnih.gov Scoring functions are used to estimate the strength of the interaction, helping to rank potential candidates. openaccessjournals.com For complex molecules like this compound, molecular docking could be used to generate hypotheses about its molecular target and the specific interactions that underpin its toxicity.
The integration of these computational methods with experimental SAR studies provides a comprehensive framework for investigating complex natural products like this compound, accelerating the path toward understanding their mechanism of action and potentially harnessing their structural features for therapeutic purposes. oncodesign-services.comnih.gov
Synthetic Methodologies and Chemical Modifications
Challenges and Advances in Polycavernoside A Synthesis
The total synthesis of this compound, a potent marine toxin, represents a formidable undertaking in organic chemistry due to its intricate and highly functionalized structure. The molecule features a 16-membered macrolactone, a complex disaccharide unit composed of L-fucose and D-xylose, a conjugated triene side chain, and multiple stereocenters. thieme-connect.combeilstein-journals.org These structural features present a confluence of synthetic hurdles that have spurred the development of innovative and advanced chemical methodologies. The primary challenges in its synthesis revolve around the stereocontrolled construction of its acyclic and heterocyclic portions, the formation of the large macrocyclic ring, and the stereoselective installation of the complex glycosidic linkages. beilstein-journals.orgnih.gov
The journey toward the total synthesis of this compound has been marked by several successful campaigns, each employing a unique strategy to navigate these difficulties. Early work by Fujiwara, Murai, and Yasumoto led to the first total synthesis and confirmed the absolute configuration of the natural product. pitt.edu Subsequent syntheses by research groups including Paquette, Sasaki, and Fürstner have further refined the approach to this complex target, introducing novel catalytic methods and convergent strategies to enhance efficiency and stereocontrol. pitt.eduresearchgate.netacs.org
Key Synthetic Challenges and Strategic Advances
The synthesis of this compound requires overcoming several major obstacles, each demanding a high degree of chemical precision.
Stereochemical Control: The molecule contains numerous chiral centers within its macrolactone core and the attached sugar moieties. Establishing the correct relative and absolute stereochemistry is paramount. Chemists have employed a variety of asymmetric reactions to achieve this, including the hetero-Diels–Alder reaction and the Kiyooka aldol (B89426) reaction for the asymmetric synthesis of key fragments. acs.orgresearchgate.netnih.gov For the tetrahydropyran (B127337) subunit, methods like the intramolecular Sakurai cyclization and TFA-mediated cyclization of an enol ether have been used to create multiple asymmetric centers with high stereocontrol in a single step. researchgate.netresearchgate.netnih.gov
Macrocyclization: The formation of the 16-membered macrolactone ring is a thermodynamically and kinetically challenging step. Several strategies have been successfully implemented:
Macrolactonization: Convergent syntheses often culminate in the cyclization of a linear seco-acid. The Keck macrolactonization has proven to be a high-yielding method for this transformation. thieme-connect.comresearchgate.net Other methods like the Yamaguchi lactonization have also been employed. researchgate.net
Ring-Closing Metathesis (RCM): A powerful strategy for forming large rings. A particularly innovative approach involved a molybdenum-catalyzed ring-closing alkyne metathesis (RCAM) to forge the macrocyclic skeleton. researchgate.netmdpi.comnih.gov This was followed by a gold-catalyzed transannular hydroalkoxylation to install the intricate oxygenation pattern within the ring. researchgate.netnih.govmendeley.com
Fragment Coupling: A convergent strategy relies on highly efficient and selective reactions to join complex, advanced intermediates.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction has been a cornerstone in several syntheses for uniting the key fragments that form the macrolactone core. thieme-connect.comacs.orgresearchgate.net
Stille Coupling: This reaction is frequently used in the final stages to attach the fully elaborated polyene side chain to the glycosylated macrolactone. acs.orgresearchgate.netnih.govrsc.org
Evans-Tishchenko Redox Esterification: This reaction provided an advanced method for linking two major building blocks prior to the macrocyclization step. nih.gov
Glycosylation: The stereoselective formation of the O-glycosidic bond between the aglycone and the L-fucosyl-D-xylose disaccharide is a critical and often difficult step. rsc.org The timing of this step is crucial; in some strategies, glycosylation is performed on an advanced macrocyclic intermediate, while in others it is done prior to macrocyclization to avoid issues with the stability of other functional groups. researchgate.netrsc.org
The table below summarizes some of the key strategies employed in the total synthesis of this compound by different research groups, highlighting the diversity of solutions developed to overcome these challenges.
| Key Synthetic Step | Paquette (1999) | Sasaki (2012, 2017) | Fürstner (2013) |
| Core Fragment Assembly | Aldol additions, Wittig reaction | Hetero-Diels-Alder, Kiyooka aldol reaction acs.orgresearchgate.net | Evans-Tishchenko esterification, Leighton crotylation nih.gov |
| Key Coupling Reaction | Sulfone-based alkylation | Suzuki-Miyaura coupling thieme-connect.com | Evans-Tishchenko redox esterification nih.gov |
| Macrocyclization Method | Yamaguchi lactonization researchgate.net | Keck macrolactonization thieme-connect.com | Ring-Closing Alkyne Metathesis (RCAM) researchgate.netnih.gov |
| Side Chain Installation | Wittig reaction | Stille coupling acs.org | Cross metathesis nih.gov |
| Glycosylation Strategy | Glycosylation of the completed aglycone | Glycosylation of advanced macrocyclic intermediate acs.orgnih.gov | Intercepted a late-stage intermediate from a previous synthesis researchgate.netnih.gov |
These diverse and sophisticated approaches underscore the complexity of this compound and highlight the significant advances in synthetic methodology that its structure has inspired. Each total synthesis has not only provided access to this scarce natural product but has also served as a platform for testing and showcasing the power of modern organic chemistry.
Advanced Analytical Techniques for Research and Quantification
High-Resolution Mass Spectrometry for Metabolomic Profiling
In the investigation of a fatal food poisoning event linked to the red alga Gracilaria edulis, researchers utilized liquid chromatography/electrospray-ionization mass spectrometry (LC/ESI-MS) to analyze a semi-purified toxic fraction. nih.govresearchgate.net The data from these analyses suggested the presence of Polycavernoside A by comparing the results with an authentic standard. nih.govresearchgate.net Further analysis using a linear ion trap Fourier Transform Ion Cyclotron Resonance (LTQ-FT-ICR) mass spectrometer has been employed in the study of other polycavernosides, like Polycavernoside D, highlighting the utility of HRMS in the structural elucidation of this class of compounds. walisongo.ac.id This approach allows for a detailed metabolomic profile of the sample, helping to identify not just the primary toxin but also related congeners. nih.govnih.gov
The application of HRMS in a full-scan data acquisition mode, followed by data mining, is particularly useful for detecting and characterizing unexpected components within a sample. acs.org This capability is crucial in marine toxin research, where novel analogs or degradation products of this compound might be present.
| HRMS Instrument Type | Application in Polycavernoside Research | Key Advantages |
| LC/ESI-MS (e.g., Q-TOF, Orbitrap) | Initial identification and confirmation of this compound in algal extracts. nih.govresearchgate.net | High mass accuracy, high resolution, enables elemental composition determination. measurlabs.combioanalysis-zone.com |
| LTQ-FT-ICR MS | Structural elucidation of Polycavernoside analogs (e.g., Polycavernoside D). walisongo.ac.id | Ultra-high resolution and mass accuracy, suitable for complex structure analysis. |
Advanced Chromatographic Methods for Complex Mixture Analysis
To analyze this compound within a complex mixture such as a seaweed extract, it must first be separated from other components. Advanced chromatographic methods are essential for this purpose. dntb.gov.uamdpi.com High-performance liquid chromatography (HPLC) coupled with various detectors is a standard approach. researchgate.netnih.gov
In the case of the G. edulis poisoning investigation, liquid chromatography with diode-array detection (LC-DAD) was one of the first methods used. nih.govresearchgate.netresearchgate.net The LC-DAD chromatograms of the toxic algal fraction showed peaks that corresponded to an authentic standard of this compound. nih.govresearchgate.net While LC-DAD is a powerful tool, its sensitivity and specificity can be enhanced by coupling it with mass spectrometry. measurlabs.com
The combination of liquid chromatography with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) offers superior selectivity and sensitivity. nih.govontosight.ai For this compound, a particularly effective technique is the use of selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM). wikipedia.orgwashington.edusrmatlas.org In SRM, the mass spectrometer is set to detect a specific precursor ion of this compound and then a specific fragment ion produced upon collision-induced dissociation. cuni.cz This two-stage filtering results in a highly specific and sensitive assay. cuni.cz During the investigation of the Philippine seaweed poisoning, authentic polycavernosides were shown to produce daughter ions corresponding to the sequential loss of fucosylxylose residues in ESI-MS/MS. nih.govresearchgate.net This fragmentation pattern was then used in an LC/ESI-MS/MS method operating in SRM mode to confirm the presence of this compound in the algal extract. nih.govresearchgate.netnii.ac.jp
| Chromatographic Method | Role in this compound Analysis | Specific Findings |
| LC-DAD | Initial detection and quantification of this compound. nih.govresearchgate.netresearchgate.net | Chromatograms of the toxic algal fraction suggested the presence of this compound. nih.govresearchgate.net |
| LC/ESI-MS | Confirmation of presence and quantification (in SIM mode). nih.govresearchgate.netresearchgate.net | Supported the identification of this compound as the causative toxin. nih.govresearchgate.net |
| LC/ESI-MS/MS (SRM) | Highly selective and sensitive confirmation of identity. nih.govresearchgate.netnii.ac.jp | Monitored the specific fragmentation of the glycosidic bond, confirming the presence of this compound. nih.govresearchgate.net |
Advanced NMR Spectroscopy for Stereochemical Assignments and Structural Confirmation in Complex Matrices
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of complex natural products like this compound. jchps.com While mass spectrometry provides information on molecular weight and elemental composition, NMR reveals the carbon-hydrogen framework and the spatial arrangement of atoms.
The initial determination of the partial relative structure of this compound, including its sugar components and the macrolactone core, was achieved using 1D and 2D NMR techniques. pitt.edu For complex molecules, 1D NMR spectra are often insufficient due to signal overlap. Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for piecing together the intricate structure. mdpi.comnih.gov These techniques allow chemists to determine the connectivity between atoms. mdpi.com
Furthermore, NMR is critical for determining the stereochemistry of a molecule, which is vital for its biological activity. umich.edu The relative and absolute configuration of stereocenters in this compound and its analogs were established through detailed NMR analysis, often in combination with the synthesis of model compounds. pitt.eduresearchgate.net For example, the relative stereostructure of Polycavernoside C was determined by spectroscopic analysis and comparison with synthetic models of its aglycon. researchgate.net The analysis of coupling constants and through-space interactions (e.g., using NOESY - Nuclear Overhauser Effect Spectroscopy) provides the data needed to assign the three-dimensional structure. washington.edu
Bioanalytical Method Development for this compound in Biological Samples
The development of a bioanalytical method is the process of creating and validating a procedure to measure a substance in a biological matrix. cuni.czcgl.org.cn In the context of this compound, this involves establishing a reliable method to extract, detect, and quantify the toxin from samples such as seaweed tissue or potentially contaminated seafood. food.gov.ukmdpi.com
The work done to identify this compound as the causative agent in fatal poisonings serves as a practical example of bioanalytical method development. nih.govresearchgate.netnii.ac.jp The process began with the extraction of the toxin from the red alga G. edulis using methanol. nii.ac.jp This was followed by a series of purification steps, guided by a mouse bioassay to track the toxic fractions. nii.ac.jp
The analytical part of the method involved a combination of LC-DAD and LC/ESI-MS. nih.govresearchgate.net These techniques were developed and optimized to achieve the necessary selectivity and sensitivity to detect this compound in the complex algal matrix. nih.govresearchgate.net The validation of such a method would typically involve assessing parameters like accuracy, precision, selectivity, and sensitivity to ensure the results are reliable for their intended purpose, which in this case was to confirm the identity and quantity of the toxin responsible for human fatalities. While formal validation studies following regulatory guidelines for pharmaceuticals may not have been the primary focus, the systematic approach to identify and quantify the toxin in a real-world biological sample demonstrates the core principles of bioanalytical method development. srmatlas.org
Quantitative Analysis in Research Settings
Quantitative analysis is crucial for understanding the extent of contamination and for risk assessment. researchgate.netgrocentre.is In a research setting, this involves using analytical methods to determine the precise amount of a substance in a sample. researchgate.net
For this compound, quantitative analysis was a key part of the investigation into the G. edulis poisoning incidents. nih.govresearchgate.netresearchgate.net Researchers used two different methods to estimate the concentration of the toxin in the alga. nih.govresearchgate.net
LC-DAD: A standard calibration curve was generated using an authentic standard of this compound. By comparing the peak area of the sample to the calibration curve, the amount of toxin was estimated to be 84 nmol/kg of the alga. nih.govresearchgate.net
LC/ESI-MS (SIM mode): A similar quantification was performed using LC/ESI-MS operating in single ion monitoring (SIM) mode. This more selective method yielded a concentration of 72 nmol/kg. nih.govresearchgate.net
Pharmacological Studies Preclinical and Translational Perspectives
Future Research Directions and Translational Outlook
Exploration of Novel Biological Targets
While the primary toxicity of Polycavernoside A is well-documented, the full spectrum of its biological targets remains an area ripe for investigation. Future research will likely focus on identifying and characterizing novel molecular targets to better understand its mechanism of action and to explore potential therapeutic applications beyond its toxic effects. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to uncover new protein-binding partners. A deeper understanding of these interactions could reveal unforeseen therapeutic opportunities for the polycavernoside scaffold.
Discovery of Additional Biological Activities
Beyond its known cytotoxicity, there is potential for discovering additional biological activities of this compound and its analogs. nih.gov Screening against a wide range of biological assays could uncover activities such as antiviral, antibacterial, antifungal, or anti-inflammatory properties. researchgate.netmdpi.com For instance, the analog Polycavernoside E has already demonstrated moderate antitrypanosomal activity. beilstein-journals.org A comprehensive screening approach, coupled with detailed structure-activity relationship (SAR) studies, will be instrumental in identifying new therapeutic leads based on the polycavernoside framework. researchgate.net
Biotechnological Approaches for Sustainable Production (e.g., cultivation of cyanobacterial sources)
The original source of polycavernosides was attributed to the red alga Polycavernosa tsudai (also known as Gracilaria edulis). acs.orgnih.gov However, subsequent research and the inability to consistently reisolate these compounds from the alga have pointed towards a cyanobacterial origin. acs.org Specifically, the marine cyanobacterium Okeania sp. has been identified as a producer of polycavernoside analogs, such as Polycavernoside D and E. mdpi.combeilstein-journals.orgacs.org This discovery provides strong evidence that cyanobacteria are the likely biosynthetic source of this class of compounds. beilstein-journals.org
Future efforts will need to focus on developing sustainable and scalable methods for producing this compound and its analogs. Biotechnological approaches, such as the cultivation of the producing cyanobacterial strains, offer a promising alternative to relying on wild harvesting. scielo.brnih.gov Optimizing culture conditions and potentially employing genetic engineering techniques could enhance the yield and facilitate the production of these complex molecules for further research and development. nih.govnih.gov The cultivation of red algae, while perhaps not the direct source, remains an important area of research for other bioactive compounds and could provide insights into the ecological interactions that may influence toxin production. researchgate.netnih.govglobalseafood.org
Integration of Omics Technologies in Mechanistic Studies
To gain a comprehensive understanding of the cellular and molecular effects of this compound, the integration of "omics" technologies is essential. frontiersin.org Genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the biological pathways perturbed by this compound. mdpi.comfrontlinegenomics.com These technologies can help elucidate its mechanism of action, identify biomarkers of exposure or effect, and reveal potential off-target effects. mdpi.com By analyzing the global changes in gene expression, protein levels, and metabolite profiles in response to this compound, researchers can construct a detailed picture of its cellular impact. frontiersin.orgmdpi.com
Computational Design and Predictive Modeling for Next-Generation Analogues
Computational design and predictive modeling are powerful tools for the development of next-generation analogs of this compound with improved properties. nih.govnanoge.org By using the known structure of this compound as a template, computational methods can be employed to design new molecules with potentially enhanced activity, reduced toxicity, or improved pharmacokinetic profiles. nih.govnih.gov These in silico approaches can predict how structural modifications will affect the molecule's interaction with its biological targets, thereby guiding synthetic efforts towards the most promising candidates. nanoge.org This strategy can accelerate the drug discovery process and reduce the reliance on extensive and costly laboratory screening.
Addressing Research Gaps and Challenges in this compound Research
Despite the progress made, several research gaps and challenges remain in the study of this compound. A primary challenge is the limited availability of the natural product, which hinders extensive biological evaluation and clinical development. mdpi.com While total synthesis has been achieved, it is a complex and low-yielding process. researchgate.netresearchgate.net Therefore, developing more efficient synthetic routes or robust biotechnological production methods is critical. scielo.br
Another significant gap is the incomplete understanding of its precise mechanism of toxicity and the full range of its biological targets. researchgate.net Further research is needed to identify the specific cellular components that interact with this compound and to elucidate the downstream signaling pathways that lead to its potent effects. Additionally, the ecological role of polycavernosides and the factors influencing their production in the marine environment are not well understood. mpi.govt.nz Addressing these gaps will be crucial for both assessing the risks associated with these toxins in the environment and for harnessing their potential for therapeutic applications. council.science
Prospects for Drug Lead Development from this compound Scaffold
The complex and unique chemical architecture of this compound makes it an attractive scaffold for drug discovery and development. nih.govsci-hub.st The concept of a "privileged scaffold" suggests that certain molecular frameworks are capable of binding to multiple biological targets, making them rich sources for the development of new therapeutic agents. nih.gov The polycavernoside structure, with its macrolide ring and glycosidic appendages, presents numerous opportunities for chemical modification to create a library of analogs. lifechemicals.combohrium.com These analogs can then be screened for a variety of biological activities, with the aim of identifying compounds that retain desirable therapeutic effects while minimizing toxicity. nih.govmdpi.com The development of new synthetic methodologies and a deeper understanding of the structure-activity relationships will be key to unlocking the potential of the this compound scaffold as a source of new drug leads. umich.edubiosolveit.de
Q & A
Q. What ethical considerations are paramount when designing animal studies to evaluate this compound's chronic toxicity?
- Methodological Answer : Adhere to the 3Rs principle (Replacement, Reduction, Refinement):
- Use in silico models (e.g., QSAR) for preliminary hazard assessment.
- Limit group sizes via power analysis and employ non-invasive endpoints (e.g., biomarkers in blood vs. terminal histopathology).
- Obtain institutional ethics committee approval and cite protocol numbers in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
